molecular formula C₂₀H₂₈O₂ B1145817 17-beta-Hydroxy Exemestane CAS No. 3347-73-7

17-beta-Hydroxy Exemestane

Cat. No.: B1145817
CAS No.: 3347-73-7
M. Wt: 300.44
InChI Key:
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Description

17-beta-Hydroxy Exemestane, also known as this compound, is a useful research compound. Its molecular formula is C₂₀H₂₈O₂ and its molecular weight is 300.44. The purity is usually 95%.
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Scientific Research Applications

Role in Breast Cancer Therapy

17-beta-Hydroxy Exemestane, commonly known as exemestane, is a third-generation aromatase inhibitor that plays a crucial role in the treatment of hormone-sensitive breast cancer, particularly in postmenopausal women. It functions by inhibiting the enzyme aromatase, leading to a reduction in estrogen levels, which is beneficial in estrogen-receptor-positive breast cancer. Exemestane is effective in various treatment settings, including adjuvant therapy, where it is used following tamoxifen to reduce the risk of cancer recurrence. Clinical trials have demonstrated its efficacy in improving disease-free survival rates compared to tamoxifen, making it a valuable option in breast cancer management (Robinson, 2008; Bertelli & Gangadhara, 2010).

Efficacy in Advanced and Metastatic Settings

Exemestane's utility extends to advanced and metastatic breast cancer, where it serves as a second-line therapy after antiestrogen failure. It has been compared favorably to other treatments like megestrol acetate, showcasing its superiority in certain clinical scenarios. Its combination with other drugs, such as everolimus, has shown enhanced efficacy, particularly after progression on previous aromatase inhibitors. The drug's role in neoadjuvant therapy and as a potential extended adjuvant therapy is also under investigation, highlighting its broad applicability in breast cancer treatment (Walker et al., 2013).

Chemoprevention in High-Risk Populations

Exemestane has been explored as a chemopreventive agent in postmenopausal women at high risk for developing breast cancer. The MAP.3 trial demonstrated a significant reduction in the incidence of invasive breast cancer with exemestane use, suggesting a promising risk-benefit balance for chemoprevention. This opens up a potential new avenue for the use of exemestane in preventing breast cancer in high-risk groups (Decensi et al., 2012).

Comparative Efficacy and Safety

Comparisons with other aromatase inhibitors and antiestrogen therapies have been made to evaluate exemestane's efficacy and safety profile. While exemestane shares common side effects with other aromatase inhibitors, such as impacts on bone health and menopausal symptoms, its steroidal structure offers some unique pharmacological properties. This includes a potential lack of cross-resistance with nonsteroidal aromatase inhibitors, providing additional therapeutic options for patients who have progressed on other AI therapies (Zucchini et al., 2015).

Safety and Hazards

No special precautions are necessary if used correctly. Avoid breathing dust/fume/gas/mist/vapours/spray. Avoid prolonged or repeated exposure. Keep away from sources of ignition. Take precautionary measures against static discharge .

Future Directions

There are concerns about bone mineral density loss in an estrogen-free environment. Unlike nonsteroidal AIs, the steroidal AI exemestane may exert beneficial effects on bone through its primary metabolite 17-hydroexemestane . These results may have important implications for long-term maintenance of patients with AIs .

Properties

IUPAC Name

(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-6-methylidene-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O2/c1-12-10-14-15-4-5-18(22)20(15,3)9-7-16(14)19(2)8-6-13(21)11-17(12)19/h6,8,11,14-16,18,22H,1,4-5,7,9-10H2,2-3H3/t14-,15-,16-,18-,19+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFDPYPMRHKQTDM-NHWXPXPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CC(=C)C4=CC(=O)C=CC34C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC(=C)C4=CC(=O)C=C[C@]34C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00464522
Record name Methylene Boldenone,
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00464522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122370-91-6, 140461-66-1
Record name Methylene Boldenone,
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00464522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17-DIHYDROEXEMESTANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U35ZNO9DJH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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